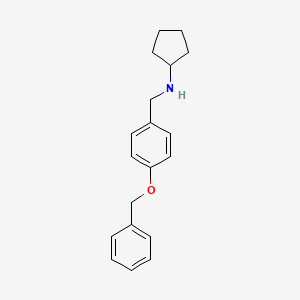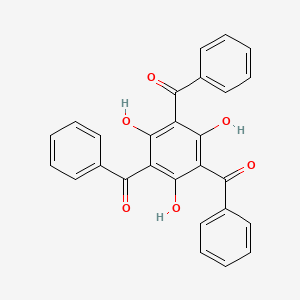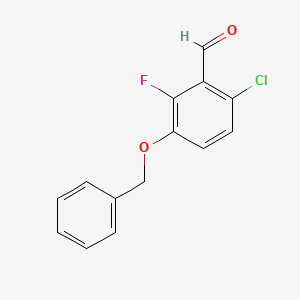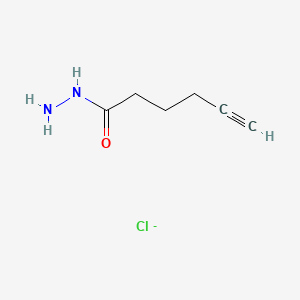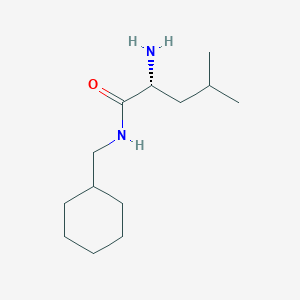
(R)-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide is a chiral compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclohexylmethyl group, and a 4-methylpentanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-4-methylpentanoic acid and cyclohexylmethylamine.
Coupling Reaction: The amino group of ®-2-amino-4-methylpentanoic acid is coupled with the cyclohexylmethylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Oxo derivatives of ®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide.
Reduction: Amino derivatives with reduced amide groups.
Substitution: Substituted amides with various functional groups attached to the amino group.
Aplicaciones Científicas De Investigación
®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for studying protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide: The enantiomer of the compound with similar structural features but different stereochemistry.
N-(Cyclohexylmethyl)-4-methylpentanamide: A structurally related compound lacking the amino group.
2-Amino-N-(cyclohexylmethyl)pentanamide: A similar compound with a different alkyl chain length.
Uniqueness
®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide is unique due to its specific chiral configuration and the presence of both an amino group and a cyclohexylmethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H26N2O |
|---|---|
Peso molecular |
226.36 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-(cyclohexylmethyl)-4-methylpentanamide |
InChI |
InChI=1S/C13H26N2O/c1-10(2)8-12(14)13(16)15-9-11-6-4-3-5-7-11/h10-12H,3-9,14H2,1-2H3,(H,15,16)/t12-/m1/s1 |
Clave InChI |
IHCUPDVJCLMMHJ-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)NCC1CCCCC1)N |
SMILES canónico |
CC(C)CC(C(=O)NCC1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


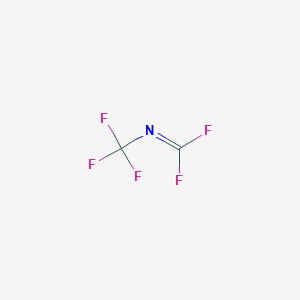
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
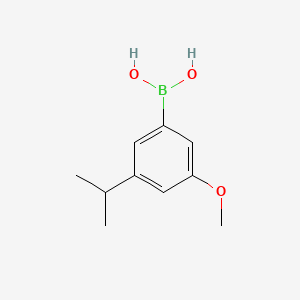
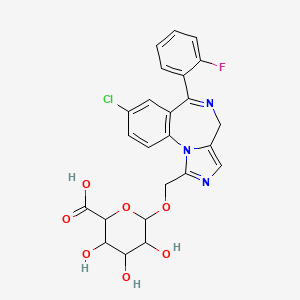
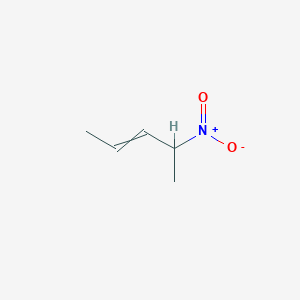

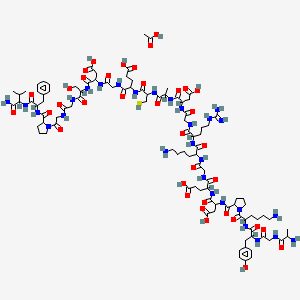
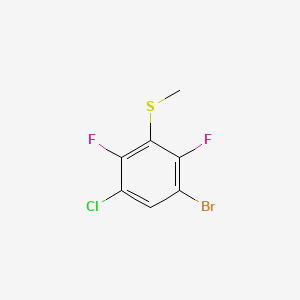
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
